Cas no 90-39-1 ((-)-Sparteine)

(-)-Sparteine is a lupin alkaloid belonging to the quinolizidine class, widely recognized for its role as a chiral auxiliary and ligand in asymmetric synthesis. Its rigid bicyclic structure and nitrogen donor atoms make it valuable in coordinating metal ions, particularly in lithium-mediated reactions. This compound is frequently employed in enantioselective deprotonation and alkylation reactions, offering high stereochemical control. Additionally, (-)-sparteine has been utilized in pharmacological studies due to its ability to modulate ion channels. Its well-defined stereochemistry and stability under various reaction conditions make it a preferred choice for researchers in organic and medicinal chemistry.
(-)-Sparteine structure
(-)-Sparteine structure
Product Name:(-)-Sparteine
CAS No:90-39-1
MF:C15H26N2
MW:234.380343914032
MDL:MFCD00069653
CID:34561
PubChem ID:87575942
Update Time:2025-10-29

(-)-Sparteine Chemical and Physical Properties

Names and Identifiers

    • Sparteine
    • L-(-)-SPARTEINE
    • (-)-LUPINIDINE
    • LUPINIDINE
    • (-)-spartein
    • 6-beta,7-alpha,9-alpha,11-alpha-pachycarpine
    • 6beta,7alpha,9alpha,11alpha-Pachycarpine
    • (-)-Sparteine
    • (+)-SPARTEINE
    • (-)-sordarin
    • (7S,7aR,14S,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine (ACI)
    • 7,14-Methano-2H,6H-dipyrido[1,2-a:1′,2′-e][1,5]diazocine, dodecahydro-, [7S-(7α,7aα,14α,14aβ)]- (ZCI)
    • Sparteine (6CI, 8CI)
    • 6β,7α,9α,11α-Pachycarpine
    • L-Sparteine
    • Lupinidin
    • MeSH ID: D013034
    • Spartein
    • Sparteine non-stereo
    • 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.beta.,14.alpha.,14a.beta.)]-
    • SY045591
    • FT-0603303
    • NCI60_002092
    • SCHEMBL8913122
    • 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.alpha.,14.alpha.,14a.alpha.)]-
    • 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, dodecahydro-, [7S-(7.alpha.,7a.alpha.,14.alpha.,14a.beta.)]-
    • NCI60_000942
    • 7,15-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadecane
    • (7R,7aR,14R,14aS)-Dodecahydro-7,14-methano-2H,6H-dipyrido[1,2-a:1 inverted exclamation mark ,2 inverted exclamation mark -e][1,5]diazocine
    • .beta.-Isosparteine
    • NCGC00181124-01
    • 90-39-1
    • Dodecahydro-7,14-methanodipyrido[1,2-a:1',2'-e][1,5]diazocine
    • AS-44372
    • DTXSID00859156
    • CHEMBL2010478
    • AKOS000732373
    • AKOS022142453
    • SLRCCWJSBJZJBV-UHFFFAOYSA-N
    • (?)-Lupinidine
    • FT-0603396
    • .alpha.-Isospartein
    • (1S,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
    • Isosparteine, .alpha.
    • L-.alpha.-Isospartein
    • SCHEMBL14331495
    • SLRCCWJSBJZJBV-XGUBFFRZSA-N
    • .alpha.-Isosparteine
    • (1R,2R,9S,10S)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane
    • MDL: MFCD00069653
    • Inchi: 1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m0/s1
    • InChI Key: SLRCCWJSBJZJBV-ZQDZILKHSA-N
    • SMILES: [C@@H]12CN3CCCC[C@@H]3[C@@H](C1)CN1CCCC[C@@H]21
    • BRN: 82447

Computed Properties

  • Exact Mass: 234.21000
  • Monoisotopic Mass: 234.21
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 6.5

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.02
  • Melting Point: 30.5°C
  • Boiling Point: 147°C/3.5mmHg(lit.)
  • Flash Point: 113 ºC
  • Refractive Index: 1.528
  • PSA: 6.48000
  • LogP: 2.22090
  • Solubility: Not determined
  • Sensitiveness: Sensitive to air
  • Merck: 8737
  • pka: 2.24, 9.46(at 20℃)
  • Specific Rotation: D21 -16.4° (c = 10 in abs alc)

(-)-Sparteine Security Information

(-)-Sparteine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(-)-Sparteine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 6 h, reflux; reflux → rt
1.2 Reagents: Sodium sulfate Solvents: Diethyl ether ;  30 min, rt
Reference
A Two-Directional Synthesis of (+)-β-Isosparteine
Al-Saffar, Firas M.; et al, Organic Letters, 2017, 19(13), 3502-3504

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 18 h, reflux
1.2 Reagents: Sodium sulfate Solvents: Water ;  rt
Reference
The Enantioselective Total Synthesis of Bisquinolizidine Alkaloids: A Modular "Inside-Out" Approach
Scharnagel, Dagmar ; et al, Angewandte Chemie, 2018, 57(9), 2432-2435

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen ,  Deuterium chloride Catalysts: Platinum dioxide Solvents: Water
Reference
The mechanism of the heterogeneous catalysis of α- and γ-cyclic six-membered aminoketones
Wysocka, Waleria, Tetrahedron, 1985, 41(4), 681-92

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride
Reference
(-)-Sparteine
Hoppe, Dieter; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-6

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Chloroform ,  Water
Reference
Reaction Monitoring Using Mid-Infrared Laser-Based Vibrational Circular Dichroism
Ruether, Anja; et al, Chirality, 2014, 26(9), 490-496

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water
Reference
Gram-Scale Synthesis of the (-)-Sparteine Surrogate and (-)-Sparteine
Firth, James D. ; et al, Angewandte Chemie, 2018, 57(1), 223-226

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  16 h, reflux
Reference
Concise asymmetric synthesis of (-)-sparteine
Hermet, Jean-Paul R.; et al, Chemical Communications (Cambridge, 2004, (16), 1830-1831

Production Method 8

Reaction Conditions
Reference
Crystal structure of sparteinium tetrachlorocuprate monohydrate-packing polymorph
Kus, Piotr; et al, Monatshefte fuer Chemie, 2019, 150(7), 1249-1254

Production Method 9

Reaction Conditions
Reference
(-)-Sparteine
Hoppe, Dieter; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-6

Production Method 10

Reaction Conditions
Reference
(-)-Sparteine
Hoppe, Dieter; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-6

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water
Reference
Studies on the bisoxazoline- and (-)-sparteine-mediated enantioselective addition of organolithium reagents to imines
Denmark, Scott E.; et al, Advanced Synthesis & Catalysis, 2008, 350, 1023-1045

(-)-Sparteine Raw materials

(-)-Sparteine Preparation Products

(-)-Sparteine Suppliers

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Additional information on (-)-Sparteine

Introduction to (-)-Sparteine (CAS No. 90-39-1)

Chemically known as (-)-Sparteine, with the CAS number 90-39-1, this compound is a naturally occurring alkaloid that has garnered significant attention in the field of pharmaceutical research and biotechnology. (-)-Sparteine belongs to the sparteine family of alkaloids, which are primarily found in plants belonging to the Fabaceae family. Its unique structural properties and biological activities have made it a subject of extensive study, particularly in the context of drug discovery and development.

The molecular formula of (-)-Sparteine is C8H11N3, and it is characterized by its trisubstituted piperidine ring structure. This configuration imparts distinct pharmacological properties to the compound, making it a valuable scaffold for designing novel therapeutic agents. Over the years, researchers have explored various derivatives of (-)-Sparteine to enhance its bioavailability, target specificity, and therapeutic efficacy.

In recent years, advancements in computational chemistry and high-throughput screening have accelerated the discovery of new applications for (-)-Sparteine. One of the most promising areas of research involves its potential as a chiral ligand in asymmetric catalysis. The enantiomeric purity of (-)-Sparteine makes it an excellent candidate for facilitating enantioselective reactions, which are crucial in the synthesis of chiral drugs. This has opened up new avenues for developing more efficient and environmentally friendly synthetic pathways in pharmaceutical manufacturing.

Moreover, studies have highlighted the role of (-)-Sparteine in modulating ion channels and receptors in biological systems. Its ability to interact with specific transmembrane proteins has led to investigations into its potential as a therapeutic agent for neurological disorders. For instance, research suggests that (-)-Sparteine may influence the function of NMDA receptors, which are implicated in conditions such as epilepsy and Alzheimer's disease. These findings have sparked interest in exploring (-)-Sparteine as a potential treatment or adjunct therapy for these conditions.

The structural similarity between (-)-Sparteine and other known bioactive alkaloids has also prompted researchers to investigate its pharmacokinetic properties. Understanding how (-)-Sparteine is metabolized and distributed within the body is essential for optimizing its therapeutic use. Preclinical studies have begun to unravel the metabolic pathways involved in the degradation of (-)-Sparteine, providing insights into how it can be modified to improve its stability and bioavailability.

In addition to its pharmacological applications, (-)-Sparteine has shown promise in material science and nanotechnology. Its unique molecular structure allows it to form stable complexes with various metal ions, making it useful in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and even as sensors for detecting environmental pollutants.

The synthesis of (-)-Sparteine has also been optimized through biotechnological approaches. Microbial fermentation techniques have been employed to produce large quantities of this compound efficiently. This bioproduction method not only reduces reliance on traditional chemical synthesis but also aligns with sustainable practices by minimizing waste generation and energy consumption.

As research continues to uncover new applications for (-)-Sparteine, collaborations between academic institutions and pharmaceutical companies are becoming more frequent. These partnerships aim to translate laboratory findings into clinical trials, ultimately bringing novel therapies based on (-)-Sparteine or its derivatives to patients who need them most. The interdisciplinary nature of this research underscores the importance of integrating knowledge from chemistry, biology, medicine, and engineering.

The future prospects for (-)-Sparteine are promising, with ongoing studies focusing on expanding its therapeutic index and reducing potential side effects. By leveraging cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug design, scientists are paving the way for next-generation treatments that incorporate elements derived from natural compounds like (-)-Sparteine.

In conclusion, (-)-Sparteine (CAS No. 90-39-1) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique chemical properties make it a valuable tool in drug discovery, catalysis, material science, and beyond. As research progresses, we can expect to see even more innovative uses emerge from this remarkable alkaloid.

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